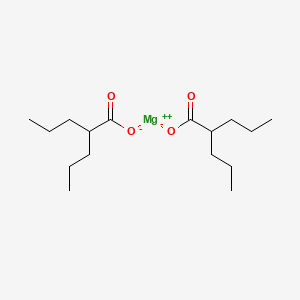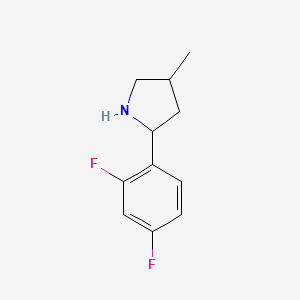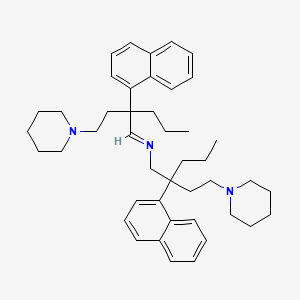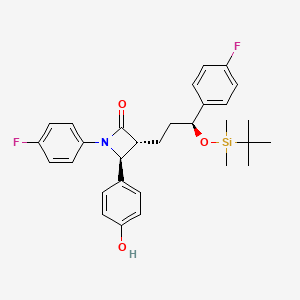
(3R,4S)-3-((S)-3-((tert-Butyldimethylsilyl)oxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3R,4S)-3-((S)-3-((tert-Butyldimethylsilyl)oxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one is a complex organic molecule characterized by the presence of multiple functional groups, including tert-butyldimethylsilyl, fluorophenyl, and hydroxyphenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-((S)-3-((tert-Butyldimethylsilyl)oxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Azetidinone Ring: The azetidinone ring is formed through a cyclization reaction, often involving the use of a strong base like sodium hydride (NaH) and a suitable electrophile.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic substitution reactions using appropriate fluorinated aromatic compounds.
Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, to form quinones.
Reduction: Reduction reactions can target the azetidinone ring, potentially leading to ring-opening and formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the azetidinone ring can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its fluorophenyl groups can enhance binding affinity to proteins, making it a valuable tool in drug discovery.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (3R,4S)-3-((S)-3-((tert-Butyldimethylsilyl)oxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. The fluorophenyl groups can enhance binding to proteins, while the azetidinone ring can interact with enzymes and other biological macromolecules. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S)-3-((S)-3-((tert-Butyldimethylsilyl)oxy)-3-(4-chlorophenyl)propyl)-1-(4-chlorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one
- (3R,4S)-3-((S)-3-((tert-Butyldimethylsilyl)oxy)-3-(4-bromophenyl)propyl)-1-(4-bromophenyl)-4-(4-hydroxyphenyl)azetidin-2-one
Uniqueness
The uniqueness of (3R,4S)-3-((S)-3-((tert-Butyldimethylsilyl)oxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one lies in its specific combination of functional groups. The presence of both fluorophenyl and hydroxyphenyl groups, along with the azetidinone ring, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C30H35F2NO3Si |
|---|---|
Peso molecular |
523.7 g/mol |
Nombre IUPAC |
(3R,4S)-3-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C30H35F2NO3Si/c1-30(2,3)37(4,5)36-27(20-6-10-22(31)11-7-20)19-18-26-28(21-8-16-25(34)17-9-21)33(29(26)35)24-14-12-23(32)13-15-24/h6-17,26-28,34H,18-19H2,1-5H3/t26-,27+,28-/m1/s1 |
Clave InChI |
WLELHZQTEAUEEQ-OZNIXHKMSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H](CC[C@@H]1[C@H](N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


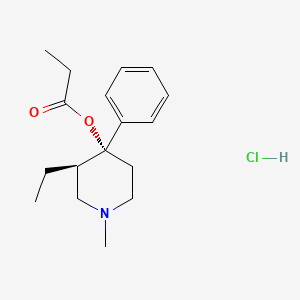
![Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)
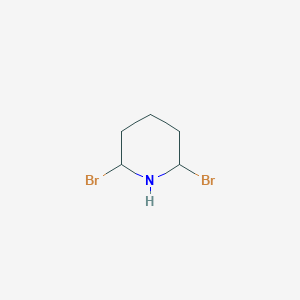
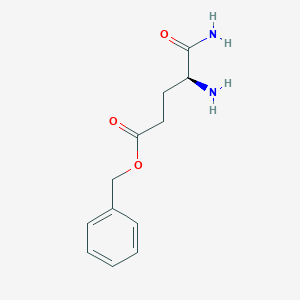

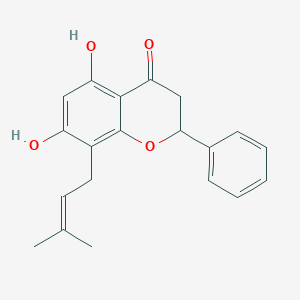
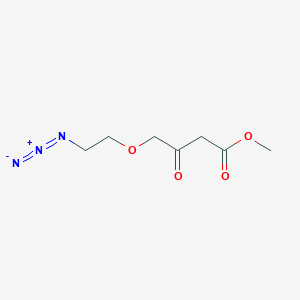
![1-[(2S)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288975.png)
![{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide](/img/structure/B15288978.png)
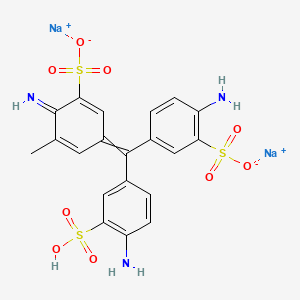
![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)
